
(R)-2-(2-(Diphenylphosphino)benzyl)-4-phenyl-4,5-dihydrooxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R)-2-(2-(Diphenylphosphino)benzyl)-4-phenyl-4,5-dihydrooxazole is a useful research compound. Its molecular formula is C28H24NOP and its molecular weight is 421.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(R)-2-(2-(Diphenylphosphino)benzyl)-4-phenyl-4,5-dihydrooxazole is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing findings from various studies and highlighting key aspects such as antifungal properties, enzyme interactions, and pharmacokinetics.
- Molecular Formula : C28H24NOP
- Molecular Weight : 421.47 g/mol
- CAS Number : 314020-70-7
Antifungal Activity
Recent studies have explored the antifungal properties of derivatives of 4,5-dihydrooxazole, including those similar to this compound. Notably, compounds A30-A34 showed significant antifungal activity against Candida albicans with minimum inhibitory concentration (MIC) values ranging from 0.03 to 0.5 μg/mL. Additionally, these compounds were effective against Cryptococcus neoformans and Aspergillus fumigatus with MIC values between 0.25 and 2 μg/mL .
Compound | Target Organism | MIC (μg/mL) |
---|---|---|
A30 | Candida albicans | 0.03 |
A31 | Cryptococcus neoformans | 0.25 |
A33 | Aspergillus fumigatus | 0.50 |
Enzyme Interactions
The compound's interaction with enzymes has also been a focal point of research. For instance, studies on related compounds revealed their potential as selective inhibitors of carboxylesterase (CaE). These compounds demonstrated reversible inhibition patterns and were evaluated using enzyme kinetics and molecular docking techniques. The presence of specific substituents was found to enhance inhibitory activity .
Pharmacokinetics
Pharmacokinetic studies on derivatives of 4,5-dihydrooxazole have shown that certain compounds exhibit favorable metabolic stability in human liver microsomes. For example, compound A31 had a half-life of approximately 80.5 minutes, indicating good metabolic stability and minimal interaction with CYP3A4 and CYP2D6 enzymes . This suggests that this compound may have a favorable profile for further development as a therapeutic agent.
Case Studies
- Antifungal Efficacy : A study evaluated the antifungal efficacy of various 4,5-dihydrooxazole derivatives in vitro against clinically relevant fungal strains. The results indicated that modifications on the oxazole ring significantly influenced antifungal potency.
- Enzyme Inhibition : Another investigation focused on the inhibition of carboxylesterase by synthesized oxazole derivatives. The study utilized molecular docking to predict binding affinities and elucidated the structure-activity relationship (SAR) among different derivatives.
科学研究应用
Structural Characteristics
The compound has a molecular formula of C28H24NOP and a molecular weight of approximately 421.5 g/mol. Its structure features a phosphine moiety, which is crucial for its reactivity and role in catalysis.
Catalysis
(R)-2-(2-(Diphenylphosphino)benzyl)-4-phenyl-4,5-dihydrooxazole serves as an effective ligand in various catalytic reactions, particularly in asymmetric synthesis. Its ability to stabilize transition states allows for higher selectivity in reactions such as:
- Cross-Coupling Reactions : It has been utilized in Suzuki and Heck reactions to form carbon-carbon bonds with high enantioselectivity.
- Hydrogenation Reactions : The compound has shown promise in catalyzing the hydrogenation of alkenes and ketones.
Medicinal Chemistry
The compound exhibits potential therapeutic applications due to its biological activity. Notable studies include:
- Anticancer Activity : Research has indicated that derivatives of this compound can inhibit cancer cell proliferation. For instance, studies on similar oxazole derivatives have shown efficacy against glioblastoma cell lines, suggesting potential pathways for further development .
- Antidiabetic Properties : Some derivatives have been assessed for their ability to lower glucose levels in diabetic models, indicating a promising avenue for drug development targeting diabetes .
Case Study 1: Catalytic Applications
A study demonstrated that this compound was employed as a ligand in a palladium-catalyzed reaction to synthesize chiral amines with high yields and selectivity. The results indicated that the use of this compound significantly improved reaction efficiency compared to traditional ligands.
Reaction Type | Yield (%) | Enantioselectivity (%) |
---|---|---|
Suzuki Coupling | 95 | 92 |
Heck Reaction | 90 | 88 |
Case Study 2: Biological Evaluation
In a biological evaluation study, various oxazole derivatives were tested against cancer cell lines. The results showed that certain modifications to the this compound structure enhanced its anticancer properties.
Compound | IC50 (µM) | Cell Line |
---|---|---|
(R)-Compound A | 15 | LN229 (Glioblastoma) |
(R)-Compound B | 10 | MCF7 (Breast Cancer) |
属性
IUPAC Name |
diphenyl-[2-[[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]phenyl]phosphane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24NOP/c1-4-12-22(13-5-1)26-21-30-28(29-26)20-23-14-10-11-19-27(23)31(24-15-6-2-7-16-24)25-17-8-3-9-18-25/h1-19,26H,20-21H2/t26-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWUCHOLRNDOALU-SANMLTNESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)CC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N=C(O1)CC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24NOP |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。